molecular formula C20H14O7 B1263466 Ascochytatin

Ascochytatin

Cat. No. B1263466
M. Wt: 366.3 g/mol
InChI Key: WPTGKUTUOFNZAS-WTGUMLROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascochytatin is a natural product found in Ascochyta with data available.

Scientific Research Applications

Discovery and Characterization

Ascochytatin is identified as a novel bioactive spirodioxynaphthalene metabolite produced by the marine-derived fungus, Ascochyta sp. NGB4. This compound was discovered during a screening program focused on the bacterial two-component regulatory system. The structure of this compound was meticulously determined through spectroscopic methods like NMR and MS. Additionally, its relative stereochemistry was discerned through X-ray crystallographic analysis, while the absolute stereochemistry was elucidated using the modified Mosher's method (Kanoh et al., 2008).

Molecular Targets for Cancer Therapy

This compound and its derivatives have recently been noted for their antineoplastic effects in various tumor cell lines and mouse models. The compound has demonstrated significant influence by modulating multiple molecular targets, presenting itself as a promising class of anticancer agents. This emphasizes the necessity to identify novel alternative therapies to combat cancer, considering the complexity of the disease at the genomic level and the need for therapies that address diverse oncogenic signal transduction cascades (Min-Wen et al., 2017).

Inhibition of the Mitochondrial Cytochrome bc1 Complex

Ascochlorin is highlighted as a unique inhibitor of the mitochondrial cytochrome bc1 complex. It's shown to inhibit the electron transport via CoQ, comparable to other known inhibitors like antimycin A and stigmatellin. This activity of ascochlorin suggests its potential in acting at both the Q(i) and the Q(o) sites of the fungal cytochrome bc1 complex, a feature that is uncommon among cytochrome bc1 inhibitors. Further, it's been established that ascochlorin can bind to both the Q(o) and Q(i) sites of the bacterial enzyme, indicating its potential for broad-spectrum applications (Berry et al., 2010).

properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1'aR,3S,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7',8-tetrol

InChI

InChI=1S/C20H14O7/c21-9-6-7-13-14-8(9)2-1-3-12(14)26-20(27-13)16-11(23)5-4-10(22)15(16)17(24)18-19(20)25-18/h1-7,17-19,21-24H/t17-,18-,19-,20+/m1/s1

InChI Key

WPTGKUTUOFNZAS-WTGUMLROSA-N

Isomeric SMILES

C1=CC2=C(C=CC3=C2C(=C1)O[C@@]4(O3)[C@H]5[C@H](O5)[C@@H](C6=C(C=CC(=C46)O)O)O)O

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C5C(O5)C(C6=C(C=CC(=C46)O)O)O)O

synonyms

ascochytatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascochytatin
Reactant of Route 2
Ascochytatin
Reactant of Route 3
Ascochytatin
Reactant of Route 4
Ascochytatin
Reactant of Route 5
Ascochytatin
Reactant of Route 6
Ascochytatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.